Coronarin D ethyl ether
CAS No.: 138965-89-6
Cat. No.: VC0241657
Molecular Formula: C22H34O3
Molecular Weight: 346.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 138965-89-6 |
---|---|
Molecular Formula | C22H34O3 |
Molecular Weight | 346.5 g/mol |
IUPAC Name | 3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-ethoxyoxolan-2-one |
Standard InChI | InChI=1S/C22H34O3/c1-6-24-19-14-16(20(23)25-19)9-10-17-15(2)8-11-18-21(3,4)12-7-13-22(17,18)5/h9,17-19H,2,6-8,10-14H2,1,3-5H3 |
Standard InChI Key | HUJJMXMBEMUVOX-UHFFFAOYSA-N |
SMILES | CCOC1CC(=CCC2C(=C)CCC3C2(CCCC3(C)C)C)C(=O)O1 |
Canonical SMILES | CCOC1CC(=CCC2C(=C)CCC3C2(CCCC3(C)C)C)C(=O)O1 |
Appearance | Oil |
Introduction
Chemical Structure and Properties
Structural Characteristics
Coronarin D ethyl ether is formally known as (3E)-5-Ethoxy-3-{2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylenedecahydro-1-naphthalenyl]ethylidene}dihydro-2(3H)-furanone. Its structure features a labdane diterpene skeleton with a characteristic furan ring and an ethoxy group that distinguishes it from related coronarin compounds .
The compound contains an exocyclic methylene group and follows the typical labdane architecture with a bicyclic decalin system attached to a furanone ring. This structural arrangement contributes significantly to its biological activities and physicochemical properties .
Physical and Chemical Properties
Coronarin D ethyl ether possesses distinctive physicochemical properties that are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₂₂H₃₄O₃ |
Molecular Weight | 346.504 g/mol |
Density | 1.0±0.1 g/cm³ |
Boiling Point | 460.6±45.0 °C at 760 mmHg |
Flash Point | 197.8±23.3 °C |
LogP | 6.18 |
PSA | 35.53000 |
Exact Mass | 346.250793 |
Physical Appearance | White crystalline solid |
These properties are crucial for understanding the compound's behavior in various biological systems and its potential for pharmaceutical formulations .
Isolation and Natural Sources
Natural Occurrence
Coronarin D ethyl ether has been primarily isolated from the rhizomes of Hedychium coronarium, a plant species belonging to the Zingiberaceae family. The compound has also been reported in other plant species, including Wurfbainia villosa, demonstrating its presence across multiple genera within this plant family .
Isolation and Purification Methods
The isolation of Coronarin D ethyl ether typically involves a multi-step extraction process. Researchers have employed various chromatographic techniques including column chromatography and high-performance liquid chromatography (HPLC) for the purification of this compound. The process generally begins with solvent extraction of plant rhizomes, followed by fractionation and purification steps .
In many studies, Coronarin D ethyl ether is isolated alongside other structurally related labdane diterpenes, including coronarin A, coronarin D, coronarin D methyl ether, and various other derivatives. These compounds often share similar structural features but demonstrate distinct biological activities .
Biological Activities and Pharmacological Properties
Anti-inflammatory Activities
One of the most significant biological properties of Coronarin D ethyl ether is its anti-inflammatory activity. Research has demonstrated that it selectively inhibits cyclooxygenase-1 (COX-1) with an IC₅₀ value of 3.8 μM, making it a potentially valuable compound for inflammatory conditions .
Additionally, the compound has been shown to inhibit the NF-κB activation pathway, which plays a crucial role in inflammation. This inhibition leads to the suppression of pro-inflammatory cytokines and offers potential therapeutic applications in various inflammatory disorders .
Antimicrobial Activities
Coronarin D ethyl ether has demonstrated promising antifungal activity against Candida albicans in vitro studies. This property suggests potential applications in combating fungal infections and adds to the compound's diverse spectrum of biological activities .
Immunomodulatory Effects
The compound has been evaluated for its inhibitory effects on lipopolysaccharide-stimulated production of pro-inflammatory cytokines in bone marrow-derived dendritic cells. This immunomodulatory activity further highlights the potential therapeutic applications of Coronarin D ethyl ether in conditions characterized by dysregulated immune responses .
Research Findings and Applications
Target Concentration | Amount of Compound |
---|---|
1 mM | 2.886 mL of solvent per 1 mg |
5 mM | 0.5772 mL of solvent per 1 mg |
10 mM | 0.2886 mL of solvent per 1 mg |
These guidelines are valuable for researchers working with this compound in laboratory settings .
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